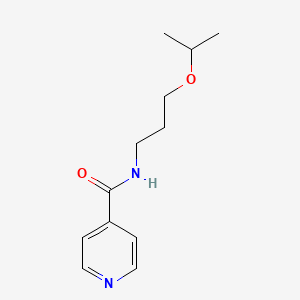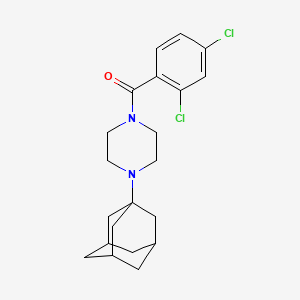
N-(3-isopropoxypropyl)isonicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-isopropoxypropyl)isonicotinamide often involves reactions that yield interesting molecular structures and potential pharmaceutical applications. For example, N-(2-nitroxyethyl)isonicotinamide was synthesized via the reaction of isonicotinoyl chloride with 2-nitroxyethylamine, showcasing a method that could potentially be adapted for this compound (Fedorov et al., 2001).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Studies on similar isonicotinamide derivatives reveal complex molecular arrangements. For instance, N-ferrocenyl isonicotinamide exhibits a unique hydrogen-bonded chain structure, which could provide insights into the molecular architecture of this compound and its potential for forming supramolecular assemblies (Patterson et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of isonicotinamide derivatives are of significant interest. The formation of cocrystals and complexes with other compounds, such as the co-crystallization with barbiturate drugs, demonstrates the versatility and reactivity of these molecules, which can be pivotal in drug design and material science (Reddy et al., 2006).
Physical Properties Analysis
The physical properties of isonicotinamide derivatives, including their phase transitions and polymorphism, are explored through the synthesis of co-crystals. These properties are crucial for the development of pharmaceuticals and materials with specific characteristics. For example, the study of co-crystals with cyclic carboxylic acids revealed significant insights into stoichiometric variations and polymorphism (Lemmerer & Fernandes, 2012).
Orientations Futures
Dynamic organic crystals have come to the fore as potential lightweight alternatives to inorganic actuators providing high weight-to-force ratios . Isonicotinamide has been observed to exhibit pressure-induced superelastic behaviour . This could pave the way for the future design and development of functioning dynamic crystals .
Mécanisme D'action
Mode of Action
The exact mode of action of MLS000051671 is currently unknown due to the lack of specific information available. Given its structural similarity to isonicotinamide , it might interact with similar targets and pathways. Isonicotinamide is known to be involved in various biochemical processes, but further studies are required to confirm whether MLS000051671 shares these interactions.
Biochemical Pathways
The biochemical pathways affected by MLS000051671 are not well-documented at this time. As a derivative of isonicotinamide, it may potentially influence similar biochemical pathways. Isonicotinamide has been shown to play a role in various biological processes , but it’s uncertain whether MLS000051671 has the same effects.
Result of Action
Given its structural similarity to isonicotinamide , it might have similar effects, but this needs to be confirmed through experimental studies.
Propriétés
IUPAC Name |
N-(3-propan-2-yloxypropyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)16-9-3-6-14-12(15)11-4-7-13-8-5-11/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKUYJWNHCPRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methoxymethyl)-3-(4-methoxyphenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4706212.png)
![ethyl 2-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4706214.png)


![N'-[(4-bromophenyl)(cyclopropyl)methylene]-5-chloro-2-thiophenecarbohydrazide](/img/structure/B4706241.png)
![2-hydroxy-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B4706255.png)
![isopropyl 4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4706256.png)
![2-{[3-allyl-5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-benzylacetamide](/img/structure/B4706260.png)
![6-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4706265.png)
![N-methyl-N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4706276.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4706298.png)

![2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4706316.png)
